Cas no 904270-58-2 (N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide structure
904270-58-2 structure
Product name:N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
CAS No:904270-58-2
MF:C20H18N4O4S
Molecular Weight:410.446322917938
CID:6603150
PubChem ID:7502155

N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
    • Benzamide, N-[[5-[[2-[(4-acetylphenyl)amino]-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
    • F1885-0069
    • N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
    • N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
    • N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
    • 904270-58-2
    • AKOS024617581
    • インチ: 1S/C20H18N4O4S/c1-13(25)14-7-9-16(10-8-14)22-17(26)12-29-20-24-23-18(28-20)11-21-19(27)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,21,27)(H,22,26)
    • InChIKey: JAEPLMZEMAOPNC-UHFFFAOYSA-N
    • SMILES: C(NCC1=NN=C(SCC(NC2=CC=C(C(C)=O)C=C2)=O)O1)(=O)C1=CC=CC=C1

計算された属性

  • 精确分子量: 410.10487624g/mol
  • 同位素质量: 410.10487624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 577
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 140Ų

N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1885-0069-5mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1885-0069-25mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1885-0069-40mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1885-0069-100mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1885-0069-20μmol
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1885-0069-50mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1885-0069-75mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1885-0069-15mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1885-0069-20mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1885-0069-3mg
N-{[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
904270-58-2 90%+
3mg
$63.0 2023-05-17

N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 関連文献

N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamideに関する追加情報

N-{5-({(4-Acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide: A Comprehensive Overview

The compound with CAS No. 904270-58-2, known as N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a 1,3,4-oxadiazole ring system and a sulfanyl group attached to a benzamide moiety. The presence of these functional groups makes it a promising candidate for drug development and material science applications.

Recent studies have highlighted the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry due to their ability to modulate enzyme activity and cellular signaling pathways. The sulfanyl group in this compound adds another layer of complexity, potentially enhancing its bioavailability and stability. Researchers have found that such compounds can exhibit anti-inflammatory and antioxidant properties, making them valuable in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the oxadiazole ring through cyclization reactions and the subsequent attachment of the sulfanyl group via nucleophilic substitution. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of applications, this compound has shown promise in drug delivery systems due to its ability to act as a carrier for hydrophobic drugs. Its unique structure allows for controlled release mechanisms, which are essential in targeted therapy. Additionally, the compound's ability to interact with biological membranes makes it a potential candidate for use in nanotechnology-based drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide with greater accuracy. Molecular docking studies have revealed that this compound has a high affinity for certain protein targets, suggesting its potential as a lead compound in drug discovery programs.

Furthermore, the compound's stability under physiological conditions has been extensively studied. Researchers have found that it exhibits minimal degradation in vitro, which is a critical factor for its potential use as an oral medication. This stability is attributed to the electron-withdrawing effects of the oxadiazole ring and the protective nature of the sulfanyl group.

In conclusion, N-{5-({(4-acetylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure and functional groups make it a versatile molecule with wide-ranging applications in drug development and material science. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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